An In-depth Technical Guide to (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
An In-depth Technical Guide to (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to present a thorough and practical resource.
Chemical Properties
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, a derivative of the phthalazinone heterocyclic system, possesses a scaffold of significant interest in medicinal chemistry. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | PubChem |
| Synonyms | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | PubChem |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |
| Molecular Weight | 218.21 g/mol | Calculated |
| Monoisotopic Mass | 218.06914 Da | Predicted |
| CAS Number | Not available | - |
| Physical State | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not reported. | - |
| Boiling Point | Not reported. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred |
| XlogP | 0.8 | Predicted |
| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | PubChem |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | PubChem |
Synthesis and Experimental Protocols
2.1. Step 1: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
This procedure involves the N-alkylation of the phthalazinone core with ethyl chloroacetate.
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Materials:
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4-Methyl-2H-phthalazin-1-one (1.0 eq)
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Ethyl chloroacetate (1.2 eq)
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Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
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Dimethylformamide (DMF)
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Protocol:
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To a solution of 4-methyl-2H-phthalazin-1-one in DMF, add anhydrous potassium carbonate.
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Stir the mixture at room temperature for 15-20 minutes.
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Add ethyl chloroacetate dropwise to the suspension.
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Heat the reaction mixture to 60-70°C and maintain with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from ethanol to yield ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate.
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2.2. Step 2: Synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
This step involves the base-catalyzed hydrolysis of the ester intermediate.[3][4]
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Materials:
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Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1.0 eq)
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Sodium hydroxide (NaOH) (2.0 eq)
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Ethanol/Water mixture (e.g., 1:1 v/v)
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Hydrochloric acid (HCl) (to acidify)
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Protocol:
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Dissolve the ethyl ester intermediate in an ethanol/water mixture.
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Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.
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The resulting precipitate, (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, is collected by filtration.
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Wash the solid with cold water to remove inorganic salts and dry under vacuum.
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Spectral Data Analysis (Expected)
While experimental spectra for the title compound are not available, the following characteristics can be predicted based on its structure and data from analogous compounds.[2][5]
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¹H NMR:
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Aromatic Protons: Multiplets in the range of δ 7.7-8.5 ppm corresponding to the four protons on the phthalazinone ring system.
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Methylene Protons (-CH₂-): A singlet at approximately δ 4.8-5.1 ppm for the methylene protons of the acetic acid moiety.
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Methyl Protons (-CH₃): A singlet at approximately δ 2.3-2.6 ppm for the methyl group at the 4-position.
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Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
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¹³C NMR:
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Carbonyl Carbons (C=O): Signals expected around δ 160-170 ppm for the lactam and carboxylic acid carbonyls.
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Aromatic Carbons: Multiple signals in the δ 120-145 ppm region.
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Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 18-22 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (lactam).
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C=N and C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion Peak [M]+: Expected at m/z = 218.
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[M+H]⁺: Expected at m/z = 219.
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Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety.
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Potential Biological Activity and Signaling Pathways
Specific biological data for (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has not been reported. However, the phthalazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Notably, several phthalazinone derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as:
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Epidermal Growth Factor Receptor (EGFR): Some phthalazinone-based compounds have demonstrated potent EGFR inhibitory activity, leading to apoptosis in cancer cells.[2]
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Vascular Endothelial Growth Factor Receptor (VEGFR): This class of compounds has also been explored for its potential to inhibit VEGFR, a key regulator of angiogenesis.
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Poly(ADP-ribose) polymerase (PARP): The phthalazinone core is a feature of several PARP inhibitors, which are effective in cancers with specific DNA repair deficiencies.
Given the prevalence of EGFR inhibition among phthalazinone derivatives, a simplified diagram of this pathway is presented below to illustrate a potential, though unconfirmed, mechanism of action for this class of compounds.
This guide serves as a foundational document for researchers interested in (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Further experimental validation is necessary to confirm the proposed properties and biological activities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]



